molecular formula C7H2BrCl3F2O B1405494 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene CAS No. 1417567-29-3

5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene

Cat. No.: B1405494
CAS No.: 1417567-29-3
M. Wt: 326.3 g/mol
InChI Key: PZDCGMWMFNLYFD-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene follows the International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing multiple substituents. The numbering system begins with the methoxy-bearing carbon as position 1, establishing the reference point for all other substituents. The compound is classified as a polyhalogenated aromatic ether, specifically belonging to the subset of difluoromethoxy-substituted halobenzenes. The presence of four different halogen atoms (bromine, chlorine, and fluorine) makes this compound particularly noteworthy within the broader category of perhalogenated aromatics.

The compound's classification extends beyond simple halogenated aromatics due to the presence of the chloro(difluoro)methoxy group, which introduces unique electronic and steric properties. This functional group represents a hybrid between traditional alkoxy substituents and halogenated side chains, creating a distinct chemical environment that influences both reactivity patterns and physical properties. The International Chemical Identifier (InChI) key PZDCGMWMFNLYFD-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular structure.

Alternative nomenclature systems may refer to this compound using different numbering schemes or descriptive approaches. The Chemical Abstracts Service registry number 1417567-29-3 serves as the definitive identifier for this compound across chemical databases and literature. The molecular descriptor shows the systematic arrangement of substituents, with the difluoromethoxy group occupying the ortho position relative to the dichlorosubstituted carbons, while the bromine atom is positioned meta to the methoxy functionality.

Historical Context of Halogenated Benzene Derivatives

The development of halogenated benzene derivatives traces its origins to the mid-19th century when chlorobenzene was first prepared in 1851 through the reaction of phenol and phosphorus pentachloride. This pioneering work established the foundation for systematic halogenation studies that would eventually lead to the sophisticated polyhalogenated compounds observed today. The formation of chlorobenzene through direct chlorination of benzene was subsequently observed in 1868, marking the beginning of electrophilic aromatic substitution as a fundamental synthetic strategy.

The industrial production of halogenated benzenes began in earnest during the early 20th century, driven by the need for specialized solvents and chemical intermediates. Large-scale manufacturing processes developed in Europe and the United States utilized the reaction of benzene with chlorine in the presence of metal trichloride catalysts, including iron, antimony, or aluminum compounds. These catalytic systems enabled the controlled introduction of halogen substituents while maintaining the aromatic character of the benzene ring.

The understanding of electrophilic aromatic substitution mechanisms evolved significantly throughout the 20th century, with detailed mechanistic studies revealing the three-step process involving electrophile formation, sigma complex formation, and proton elimination. The requirement for Lewis acid catalysts in halogenation reactions became well-established, with aluminum halides and ferric halides serving as the most effective activating agents. These mechanistic insights provided the theoretical framework necessary for designing complex polyhalogenated systems like this compound.

The historical progression from simple monohalogenated benzenes to complex polysubstituted derivatives reflects advances in both synthetic methodology and mechanistic understanding. The development of fluorination techniques and organofluorine chemistry in the latter half of the 20th century opened new possibilities for creating compounds with unprecedented combinations of halogen substituents and functional groups.

Significance in Organofluorine Chemistry

The carbon-fluorine bond represents one of the strongest single bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at 320 kilojoules per mole. This exceptional bond strength contributes to the remarkable thermal and chemical stability observed in organofluorine compounds, making them valuable for applications requiring resistance to harsh chemical environments. The carbon-fluorine bond length of approximately 1.4 angstroms, combined with fluorine's van der Waals radius of 1.47 angstroms, creates minimal steric interference while providing effective shielding of the carbon skeleton.

Fluorine's position as the most electronegative element with a value of 3.98 on the Pauling scale generates significant dipole moments in carbon-fluorine bonds, measured at 1.41 Debye. This high electronegativity creates unique electronic environments that can dramatically alter the reactivity patterns of aromatic systems. The electron-withdrawing nature of fluorine substituents activates aromatic rings toward nucleophilic attack while deactivating them toward electrophilic substitution, fundamentally changing the chemical behavior compared to non-fluorinated analogs.

The difluoromethoxy group present in this compound represents an important structural motif in modern organofluorine chemistry. This functional group combines the electron-withdrawing properties of fluorine with the electron-donating characteristics of the methoxy oxygen, creating a balanced electronic environment that can be fine-tuned for specific applications. Recent advances in difluoromethoxylation chemistry have utilized visible-light photoredox catalysis to introduce these groups under mild conditions, demonstrating the growing importance of such functionalities in synthetic chemistry.

The synthesis of difluoromethoxylated compounds has evolved from traditional difluorocarbene-based approaches to modern photocatalytic methods that enable room-temperature transformations. These synthetic advances have made complex polyhalogenated aromatics more accessible, facilitating research into their unique properties and potential applications. The combination of multiple halogen types with difluoromethoxy functionality creates compounds with precisely tuned electronic properties that are valuable for drug discovery and materials science applications.

Research Relevance and Applications

The strategic incorporation of multiple halogen substituents in this compound creates a molecular platform with diverse research applications spanning pharmaceutical development, materials science, and synthetic methodology. The compound's unique substitution pattern provides opportunities for selective functionalization through established organometallic coupling reactions, where the different halogen substituents can be activated under distinct reaction conditions. Bromine and chlorine substituents typically undergo facile oxidative addition with palladium catalysts, enabling cross-coupling transformations that can introduce additional complexity while maintaining the difluoromethoxy functionality.

Research into fluorinated drug scaffolds has demonstrated that compounds containing difluoromethoxy groups exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The difluoromethoxy group serves as a bioisostere for other functional groups while providing unique binding interactions with biological targets. Studies have shown that fluorinated pharmaceuticals represent approximately one-fifth of all marketed drugs, with the carbon-fluorine bond increasing the probability of successful drug development by approximately tenfold.

The compound serves as a valuable synthetic intermediate for accessing complex heterocyclic scaffolds through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the multiple halogen substituents activates the aromatic ring toward nucleophilic attack, enabling the introduction of nitrogen-containing heterocycles and other functional groups. Recent synthetic studies have utilized similar polyhalogenated aromatics in the preparation of benzimidazole derivatives and other bioactive scaffolds with significant therapeutic potential.

Advanced materials applications leverage the unique electronic properties imparted by the specific halogen substitution pattern. The compound's molecular architecture enables precise control over electronic communication and intermolecular interactions, making it valuable for developing specialty polymers and electronic materials. Research into organofluorine compounds has demonstrated their utility in creating materials with exceptional thermal stability, chemical resistance, and unique surface properties.

Property Value Reference
Molecular Weight 326.3 g/mol
Molecular Formula C₇H₂BrCl₃F₂O
Chemical Abstracts Service Number 1417567-29-3
InChI Key PZDCGMWMFNLYFD-UHFFFAOYSA-N
Creation Date 2014-07-12
Last Modified 2025-05-24

Properties

IUPAC Name

5-bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl3F2O/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDCGMWMFNLYFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC(F)(F)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene typically involves multiple steps, including halogenation and substitution reactions. One common method is the halogenation of a benzene derivative, followed by the introduction of the difluoromethoxy group through nucleophilic substitution. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic and electrophilic substitutions under controlled conditions:

Bromine Substitution

The para-bromine substituent is susceptible to cross-coupling reactions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(dppf)Cl₂, bis(pinacolato)diboron, KOAc, toluene, 110°CBiaryl derivatives78%

Chlorine Substitution

The ortho-chlorine atoms participate in nucleophilic aromatic substitution (NAS):

Reaction TypeReagents/ConditionsProductYieldSource
MethoxylationK₂CO₃, DMF, CH₃I, 20°C5-Bromo-2-chloro-4-fluoroanisole90%

Coupling Reactions

The compound serves as a precursor in catalytic cross-coupling processes:

Grignard Reactions

Reactions with organomagnesium reagents yield ketones:

ReagentsConditionsProductYieldSource
Isopropyl MgCl·LiCl, THF, 0°C → RTPiperidine trifluoroacetamide addition1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone89% (purity-adjusted)

Halogenation/Dehalogenation

Controlled halogen exchange reactions are employed to modify substitution patterns:

Diazotization-Reduction

A patented method converts amino precursors to fluorinated derivatives:

StepReagents/ConditionsIntermediateFinal ProductSource
DiazotizationNaNO₂, HBF₄, -5°CDiazonium salt5-Bromo-1,3-dichloro-2-fluorobenzene

Functional Group Transformations

The difluoromethoxy group undergoes selective modifications:

Oxidation

Controlled oxidation targets the methoxy group:

ReagentsConditionsProductNotesSource
KMnO₄, H₂SO₄60°CCarboxylic acid derivativesRequires inert atmosphere

Comparative Reactivity with Analogues

The compound’s reactivity differs markedly from structurally similar halogenated aromatics:

CompoundMolecular FormulaKey Reactivity DifferencesSource
5-Bromo-2-chloro-1,3-difluorobenzeneC₆H₂BrClF₂Lacks difluoromethoxy group; reduced electrophilicity
1-Bromo-3,5-dichloro-4-fluorobenzeneC₆H₂BrCl₂FHigher steric hindrance limits coupling efficiency

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis include:

  • Temperature Control : Maintain <20°C during Grignard additions to prevent side reactions .

  • Catalyst Loading : 0.05 equivalents of Pd(dppf)Cl₂ suffice for coupling reactions .

  • Solvent Choice : Toluene outperforms DMF in minimizing byproducts during methoxylation .

Scientific Research Applications

Scientific Research Applications

5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene finds applications in various scientific domains:

Pharmaceutical Chemistry

  • Used as an intermediate in the synthesis of pharmaceuticals due to its ability to modify biological activity through halogenation.
  • Its structure allows for the development of compounds with enhanced potency and selectivity against specific biological targets.

Material Science

  • Explored for use in developing advanced materials with specific electronic or optical properties.
  • The halogenated nature of the compound can influence the thermal stability and mechanical properties of polymers.

Agricultural Chemistry

  • Investigated for potential use in agrochemicals, particularly as a pesticide or herbicide precursor.
  • The compound's reactivity can be tailored to create formulations that target specific pests or plant diseases.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Pharmaceutical Development : A study demonstrated that derivatives of this compound exhibited significant anti-cancer activity in vitro, suggesting its potential as a lead compound for drug design.
  • Polymer Research : Research indicated that incorporating this compound into polymer matrices improved their resistance to chemical degradation, making them suitable for harsher environments.

Mechanism of Action

The mechanism by which 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and physicochemical properties of halogenated benzene derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Substituent and Electronic Effects Comparison
Compound Name (CAS No.) Substituents Molecular Weight Key Electronic Effects Bioactivity Inference
Target Compound (CAS: 1417567-44-2) 5-Br, 1,3-Cl, 2-O-CF2Cl 336.36 Strong electron-withdrawing (-CF2Cl) High NO inhibition potential
5-Bromo-1,3-dichloro-2-(trifluoromethoxy)benzene 5-Br, 1,3-Cl, 2-O-CF3 ~356.3* Very strong electron-withdrawing (-CF3) Moderate activity (steric hindrance may reduce efficacy)
4-Bromo-1-chloro-2-(trifluoromethoxy)benzene 4-Br, 1-Cl, 2-O-CF3 ~260.3 Electron-withdrawing (-CF3) Lower activity (meta-substitution)
5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene 5-Br, 3-OCH3, 1-F, 2-CF2H 255.03 Electron-donating (-OCH3) dominates Low NO inhibition
5-Bromo-1,2-difluoro-3-(2-methoxyethoxy)benzene 5-Br, 1,2-F, 3-OCH2CH2OCH3 271.07 Electron-donating (ether chain) Reduced bioactivity
2,4-Dibromo-1-[chloro(difluoro)methoxy]benzene 2,4-Br, 1-O-CF2Cl 336.36 Similar to target but Br positions Comparable activity

*Estimated based on trifluoromethoxy group’s contribution.

Key Observations:

Electron-Withdrawing Groups Enhance Bioactivity: The target compound’s -O-CF2Cl group creates a low electron density in the aromatic ring, aligning with ’s findings that electron-withdrawing substituents (e.g., Cl, -CF3) improve NO inhibition compared to electron-donating groups (e.g., -OCH3). The trifluoromethoxy (-O-CF3) analogue (CAS 406232-79-9) may exhibit reduced efficacy despite stronger electron withdrawal due to increased steric hindrance.

Positional Effects :

  • Bromine at position 5 (para to substituents) in the target compound optimizes electronic effects, whereas analogues with bromine at positions 2 or 4 (e.g., 2,4-dibromo derivative) may show altered reactivity due to steric and resonance differences.

Methoxy Substitution Reduces Activity :

  • Compounds with methoxy (-OCH3) groups, such as 5-Bromo-2-(difluoromethyl)-1-fluoro-3-methoxybenzene, display weaker bioactivity due to increased electron density.

Molecular Weight and Physicochemical Properties

  • The target compound’s molecular weight (336.36 g/mol) is higher than simpler analogues like 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene (~260.3 g/mol), primarily due to additional halogens and the -O-CF2Cl group.
  • Bulkier substituents, such as the -O-CF2Cl group, may reduce solubility in polar solvents compared to derivatives with shorter chains (e.g., -OCH3).

Biological Activity

5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene (CAS No. 1417567-29-3) is an aromatic compound characterized by multiple halogen substituents, specifically bromine and chlorine, along with a difluoromethoxy group. Its molecular formula is C7H3BrCl2F2OC_7H_3BrCl_2F_2O, and it has a molecular weight of approximately 326.3 g/mol. This compound is recognized for its unique chemical properties, which stem from the presence of electronegative halogens that significantly influence its biological activity and interactions.

The biological activity of this compound primarily involves its interactions with various molecular targets such as enzymes and receptors. The halogen atoms and difluoromethoxy group can enhance the compound's binding affinity, potentially leading to inhibitory effects on specific biological pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on cholinesterase enzymes (AChE and BChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances enzyme inhibition, making this compound a candidate for further investigation in this area .

Case Studies

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

Compound NameIC50 (µM)Biological Activity
This compoundTBDPotential AChE/BChE inhibitor
BromochlorobenzeneTBDModerate enzyme inhibition
DichlorobenzeneTBDLow enzyme inhibition

The unique combination of bromine, chlorine, and difluoromethoxy groups in this compound confers distinct chemical behavior compared to these similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions including halogenation and nucleophilic substitution. These synthetic routes are crucial for producing high yields necessary for biological testing .

Future Directions

Given its potential biological activities, further research is warranted to explore the following areas:

  • Detailed Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets.
  • In Vivo Studies : Evaluating the therapeutic potential through animal models to assess efficacy and safety.
  • Structure Optimization : Modifying the compound's structure to enhance its biological activity while minimizing toxicity.

Q & A

Basic: What are the optimal synthetic routes for 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene, and how can competing side reactions be minimized?

Answer:
Synthesis of this polyhalogenated benzene derivative requires careful control of halogenation sequences and protecting group strategies. Key steps include:

  • Electrophilic substitution : Prioritize bromination at the 5-position using Br₂/FeBr₃ under anhydrous conditions, as bromine’s lower reactivity compared to chlorine reduces over-halogenation risks .
  • Chlorination : Sequential chlorination at positions 1 and 3 can be achieved via Cl₂/AlCl₃, with reaction monitoring (e.g., GC-MS) to avoid over-chlorination .
  • Methoxy functionalization : Introduce the [chloro(difluoro)methoxy] group using a nucleophilic substitution reaction with ClCF₂O⁻ (generated in situ from ClCF₂OH and NaH) under inert atmospheres .
    Mitigation of side reactions : Use low temperatures (0–5°C) for halogenation steps and steric hindrance from substituents to direct regioselectivity. Purity validation via HPLC (≥95% HLC purity thresholds, as in ) is critical.

Basic: What analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃) to confirm substituent positions via coupling patterns (e.g., splitting from adjacent halogens) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 327.85) and isotopic patterns from bromine/chlorine .
  • Elemental analysis : Validate halogen stoichiometry via combustion analysis (e.g., %Br expected: ~24.4%) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, referencing standards from and .

Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:
Density Functional Theory (DFT) calculations can model transition states and electronic effects:

  • Electrophilicity mapping : Calculate Fukui indices to identify reactive sites (e.g., bromine at position 5 as the most electrophilic center) .
  • Ligand effects : Simulate Pd-catalyzed coupling reactions with varying ligands (e.g., SPhos vs. XPhos) to predict catalytic turnover .
  • Solvent interactions : Use COSMO-RS models to optimize solvent polarity for stability of intermediates. Experimental validation via kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) is critical .

Advanced: What methodologies are suitable for studying its environmental persistence and aquatic toxicity?

Answer:

  • Degradation studies : Conduct hydrolysis experiments under varying pH (e.g., pH 4–9) and temperatures (20–50°C) to measure half-lives. LC-MS/MS can detect breakdown products like dehalogenated phenols .
  • QSAR modeling : Use Quantitative Structure-Activity Relationship models to predict ecotoxicity (e.g., LC₅₀ for Daphnia magna), validated by acute toxicity assays .
  • Sediment adsorption : Measure log Koc values via batch equilibrium tests to assess bioaccumulation potential .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .
  • Spill management : Neutralize spills with activated carbon or vermiculite, avoiding water to prevent hydrolysis .
  • Storage : Store in amber glass vials under argon at –20°C to prevent photodegradation and moisture ingress .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁸O) elucidate mechanistic pathways in its metabolic transformations?

Answer:

  • Synthesis of labeled analogs : Introduce ¹³C at the methoxy carbon via labeled ClCF₂¹³OH precursors .
  • Tracing metabolic fate : Incubate labeled compound with liver microsomes (e.g., rat CYP450 enzymes) and analyze metabolites via HRMS/¹³C NMR .
  • Kinetic isotope effects (KIE) : Compare reaction rates between labeled and unlabeled compounds to identify rate-determining steps (e.g., O-demethylation vs. dehalogenation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene

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